molecular formula C10H7NO3 B13638774 3-(Oxazol-4-yl)benzoic acid

3-(Oxazol-4-yl)benzoic acid

Cat. No.: B13638774
M. Wt: 189.17 g/mol
InChI Key: UNQKTQLLELEENW-UHFFFAOYSA-N
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Description

3-(Oxazol-4-yl)benzoic acid is a heterocyclic compound that features an oxazole ring attached to a benzoic acid moiety The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxazol-4-yl)benzoic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of benzoyl azide with an alkene in the presence of a photocatalyst such as Ru(bPy)3Cl2.6H2O and an additive like H3PO4 under visible light . Another approach involves the use of amino alcohols, carboxylic acids, or carbonyl compounds as starting materials .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of high-throughput screening and optimization of reaction conditions, are likely applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-(Oxazol-4-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazole derivatives.

    Reduction: Reduction reactions can modify the oxazole ring or the benzoic acid moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with different functional groups, while substitution reactions can introduce various substituents on the aromatic ring or the oxazole ring.

Mechanism of Action

The mechanism of action of 3-(Oxazol-4-yl)benzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Oxazole: A five-membered ring with one oxygen and one nitrogen atom.

    Benzoxazole: A fused ring system containing both benzene and oxazole rings.

    Isoxazole: A five-membered ring with one oxygen and one nitrogen atom, but with a different arrangement of atoms compared to oxazole.

Uniqueness

3-(Oxazol-4-yl)benzoic acid is unique due to the presence of both the oxazole ring and the benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research .

Properties

Molecular Formula

C10H7NO3

Molecular Weight

189.17 g/mol

IUPAC Name

3-(1,3-oxazol-4-yl)benzoic acid

InChI

InChI=1S/C10H7NO3/c12-10(13)8-3-1-2-7(4-8)9-5-14-6-11-9/h1-6H,(H,12,13)

InChI Key

UNQKTQLLELEENW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=COC=N2

Origin of Product

United States

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